molecular formula C23H26N2O5 B8113114 Fmoc-Asn-OtBu

Fmoc-Asn-OtBu

Cat. No. B8113114
M. Wt: 410.5 g/mol
InChI Key: LXTHDMGKTOELQD-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asn-OtBu is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Asn-OtBu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Asn-OtBu including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Facilitating Solid-Phase Peptide Synthesis (SPPS)

    • Fmoc-Asn-OtBu plays a crucial role in simplifying the synthesis of peptides with C-terminal Asn (asparagine) and Gln (glutamine). This method involves attaching Fmoc-Asp-OtBu or Fmoc-Glu-OtBu to a resin, enabling effective peptide synthesis and release upon acid treatment (Breipohl, Knolle, & Stüber, 2009).
  • Minimizing Aspartimide Formation in Peptide Synthesis

    • Fmoc-Asn-OtBu has been used to address the aspartimide problem in Fmoc-based SPPS. Studies have shown that new derivatives of Fmoc-Asp can reduce by-product formation more efficiently than traditional methods (Mergler & Dick, 2005).
  • Developing Self-Assembled Nanostructures

    • Research indicates that Fmoc-protected single amino acids like Fmoc-Asn-OtBu can form intriguing self-assembled structures, potentially useful in material chemistry and biomedical applications (Gour et al., 2021).
  • Enhancing Electrophoresis Techniques

    • Fmoc-Asn-OtBu has been utilized in capillary zone electrophoresis for enantioseparation, demonstrating its utility in analytical chemistry (Wu Hong-li, 2005).
  • Facilitating Synthesis of Complex Peptides

    • In the total synthesis of complex peptides like bacitracin A, Fmoc-Asn-OtBu is integral for constructing peptide chains on solid supports, showcasing its importance in advanced synthetic methods (Lee, Griffin, & Nicas, 1996).
  • Creating Non-Natural Amino Acids

    • Fmoc-Asn-OtBu is used in the synthesis of nonnatural amino acids, expanding the potential for combinatorial synthesis and novel peptide designs (Hamze et al., 2003).

properties

IUPAC Name

tert-butyl (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-23(2,3)30-21(27)19(12-20(24)26)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,26)(H,25,28)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHDMGKTOELQD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn-OtBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.